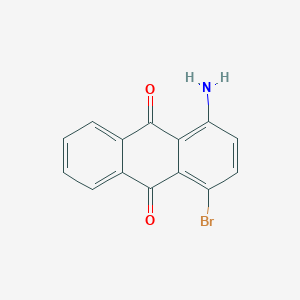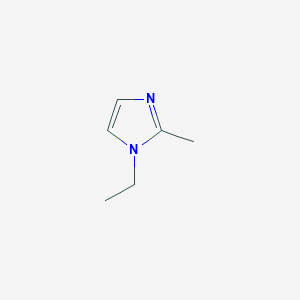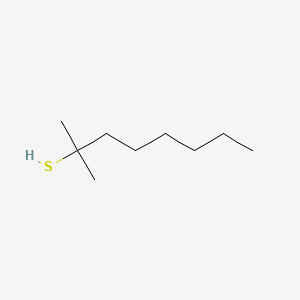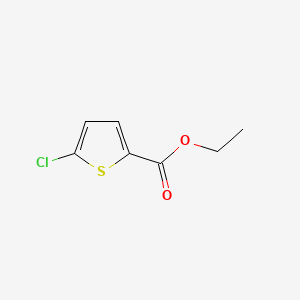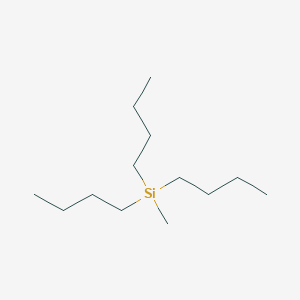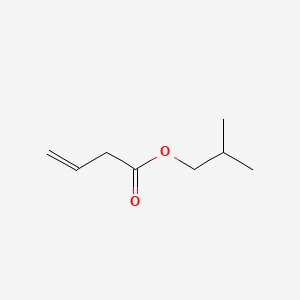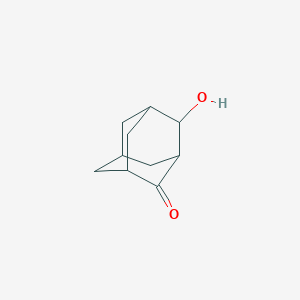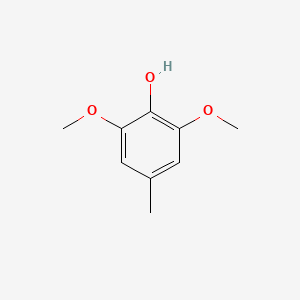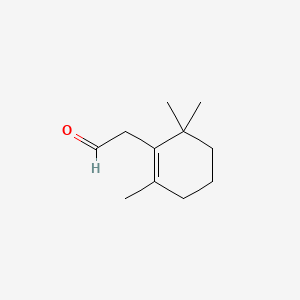
2,6,6-三甲基-1-环己烯-1-乙醛
描述
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde, also known as β-Homocyclocitral, is an organic compound with the molecular formula C11H18O. It is a colorless to pale yellow liquid with a characteristic odor. This compound is commonly used in the fragrance and flavor industry due to its pleasant scent, which is described as oily, woody, cooling, camphoraceous, and fruity .
科学研究应用
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various terpenic compounds and retinoic acid analogs.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant odor and stability.
作用机制
Target of Action
It is known that this compound can be used as a starting material in the synthesis of various other compounds .
Mode of Action
It is known to be used as a starting material in the preparation of other compounds, suggesting it may undergo various chemical reactions .
Biochemical Pathways
It is used in the synthesis of (±)-aeginetolide and (±)-dihydroactinidiolide, which suggests it may be involved in the biochemical pathways leading to these compounds .
Result of Action
As a chemical intermediate, its primary role may be in the synthesis of other compounds .
生化分析
Biochemical Properties
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of terpenes and related compounds. It interacts with enzymes such as meta-chloroperoxybenzoic acid (m-CPBA) to form (±)-Aeginetolide through oxidation . Additionally, it can be dehydrated to produce (±)-Dihydroactinidiolide, a C11-terpenic lactone . These interactions highlight the compound’s versatility in biochemical synthesis.
Cellular Effects
The effects of 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can act as an irritant, affecting the respiratory system and skin . These effects underscore the compound’s potential impact on cellular health and function.
Molecular Mechanism
At the molecular level, 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways. The compound’s ability to undergo oxidation and dehydration reactions further illustrates its dynamic role in molecular mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade when exposed to certain environmental factors . These temporal effects are essential for understanding its behavior in experimental setups.
Dosage Effects in Animal Models
The effects of 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity and adverse reactions. For example, high doses can cause respiratory and skin irritation . Understanding these dosage effects is crucial for determining safe and effective usage levels.
Metabolic Pathways
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. It can be converted into various terpenes and related compounds through oxidation and dehydration reactions . These pathways highlight the compound’s role in metabolic processes.
Transport and Distribution
Within cells and tissues, 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can affect its activity and function. For instance, it may accumulate in specific cellular compartments, influencing its biochemical effects .
Subcellular Localization
The subcellular localization of 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding its subcellular localization is essential for elucidating its role in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde can be synthesized through various methods. One common method involves the oxidation of β-cyclocitral using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent . The reaction typically takes place under mild conditions, and the product is purified through distillation or recrystallization.
Another method involves the dehydration of aeginetolide, a key intermediate, to produce (±)-dihydroactinidiolide, a C11-terpenic lactone . This process requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde is produced on a larger scale using similar synthetic routes. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets industry standards. The compound is typically produced in facilities that adhere to strict safety and environmental regulations.
化学反应分析
Types of Reactions
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aeginetolide using oxidizing agents such as m-CPBA.
Reduction: It can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: meta-Chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Aeginetolide.
Reduction: Corresponding alcohols.
Substitution: Various derivatives depending on the nucleophile used.
相似化合物的比较
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde is unique due to its specific structure and properties. Similar compounds include:
β-Cyclocitral: A related compound with a similar structure but different functional groups.
Dihydroactinidiolide: A C11-terpenic lactone derived from the oxidation of 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde.
Retinoic Acid Analogs: Compounds synthesized using 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde as a key intermediate.
These compounds share some similarities in their chemical properties and reactivity but differ in their specific applications and effects.
属性
IUPAC Name |
2-(2,6,6-trimethylcyclohexen-1-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-9-5-4-7-11(2,3)10(9)6-8-12/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTFHZGAMYUZEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047088 | |
| Record name | beta-Homocyclocitral | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
A clear, colourless to pale yellow liquid; herbaceous aroma. | |
| Record name | 2,6,6-Trimethyl-1-cyclohexen-1-acetaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/911/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
58.00 to 59.00 °C. @ 760.40 mm Hg | |
| Record name | 2,6,6-Trimethyl-1-cyclohexen-1-acetaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032540 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, soluble in fat, Miscible at room temperature (in ethanol) | |
| Record name | 2,6,6-Trimethyl-1-cyclohexen-1-acetaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/911/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.873-0.885 (20°) | |
| Record name | 2,6,6-Trimethyl-1-cyclohexen-1-acetaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/911/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
472-66-2 | |
| Record name | β-Apo-8-carotenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=472-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Homocyclocitral | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexene-1-acetaldehyde, 2,6,6-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | beta-Homocyclocitral | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-HOMOCYCLOCITRAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ51RNO61H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6,6-Trimethyl-1-cyclohexen-1-acetaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032540 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde in organic synthesis?
A1: 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde serves as a crucial building block in the synthesis of drimane-related sesquiterpenes []. Drimane sesquiterpenes represent a diverse family of natural products with a wide range of biological activities, making them interesting targets for drug discovery and development. Therefore, having an efficient synthesis for a key intermediate like 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde is highly valuable for exploring the therapeutic potential of these natural products.
Q2: Can you describe the synthesis of 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde as highlighted in the research?
A2: The research paper describes an improved two-step synthesis of 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde starting from commercially available β-ionone []. While the specific steps are not detailed in the abstract, the authors report achieving a 65% overall yield, suggesting a more efficient method compared to previous approaches. This improved synthesis could facilitate further research into drimane-related sesquiterpenes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


